![molecular formula C10H6BrNO3 B1519095 5-(2-Bromophenyl)isoxazole-3-carboxylic acid CAS No. 668971-60-6](/img/structure/B1519095.png)
5-(2-Bromophenyl)isoxazole-3-carboxylic acid
Overview
Description
5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO3 . It has a molecular weight of 268.06 g/mol . The IUPAC name for this compound is 5-(2-bromophenyl)-1,2-oxazole-3-carboxylic acid .
Molecular Structure Analysis
The InChI string for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is InChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) . The Canonical SMILES string is C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Br .Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 266.95311 g/mol . The topological polar surface area of the compound is 63.3 Ų . The compound has a heavy atom count of 15 .Scientific Research Applications
Drug Discovery
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Antibiotic Development
The core structure of isoxazole has been found in many drugs such as sulfamethoxazole, which acts as an antibiotic .
Neurological Research
Isoxazole-based compounds like muscimol act as GABAA, and ibotenic acid acts as a neurotoxin . These properties make them valuable in neurological research.
Anti-Inflammatory Research
Compounds like parecoxib, which contain an isoxazole core, act as a COX2 inhibitor . This makes them useful in the development of anti-inflammatory drugs.
Immunosuppressant Research
Leflunomide, an isoxazole-based compound, acts as an immunosuppressant agent . This suggests potential applications in the treatment of autoimmune diseases.
Antitubercular Agents
Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have shown promise as antitubercular agents . These compounds displayed potent in vitro activity not only against drug-susceptible Mycobacterium tuberculosis but also against drug-resistant strains .
Synthesis of Liquid Crystal Phase
Isoxazole-based compounds have been used as key intermediates in the synthesis of polymer and non-polymer ordered liquid crystal phase .
Development of Robust Synthetic Methods
There has been significant interest in developing robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program . Isoxazole-based compounds play a crucial role in this area .
Future Directions
Isoxazole is a significant moiety in the field of drug discovery . Given its presence in many commercially available drugs, it’s crucial to develop new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is imperative due to the drawbacks associated with metal-catalyzed reactions .
properties
IUPAC Name |
5-(2-bromophenyl)-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYQQXPSDJBQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652792 | |
Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)isoxazole-3-carboxylic acid | |
CAS RN |
668971-60-6 | |
Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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